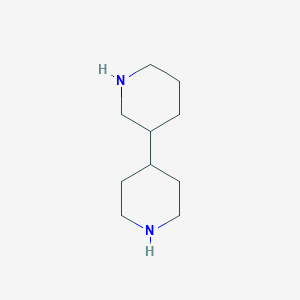

3-(Piperidin-4-YL)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

3-piperidin-4-ylpiperidine |

InChI |

InChI=1S/C10H20N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h9-12H,1-8H2 |

InChI Key |

XYHYGLGHYZQJBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2CCNCC2 |

Origin of Product |

United States |

Synthetic Strategies for the 3 Piperidin 4 Yl Piperidine Core and Its Functionalized Analogs

Approaches to the Inter-Piperidine Bond Formation

The key challenge in synthesizing the 3-(piperidin-4-yl)piperidine core lies in the formation of the C3-C4' bond connecting the two piperidine (B6355638) rings. Methodologies to achieve this can be broadly categorized into direct coupling techniques and multistep convergent pathways.

Direct Coupling Methodologies

Direct coupling methodologies aim to form the C(sp³)–C(sp³) bond between two pre-existing piperidine rings or their precursors in a single step. While challenging, transition-metal-catalyzed cross-coupling reactions represent a promising avenue. Reactions such as the Negishi and Suzuki-Miyaura couplings, traditionally used for C(sp²)-C(sp²) bond formation, have been adapted for C(sp³)-C(sp³) couplings.

For instance, a Negishi-type coupling could theoretically be employed by reacting a 3-halopiperidine derivative with a 4-piperidylzinc reagent in the presence of a palladium or nickel catalyst. The success of such a reaction is highly dependent on the stability of the organozinc reagent and the oxidative addition of the C-X bond of the halopiperidine.

Similarly, a Suzuki-Miyaura coupling could be envisioned between a 3-piperidylboronic acid or ester and a 4-halopiperidine. The development of robust catalysts and ligands that are effective for the coupling of saturated heterocyclic systems is crucial for the viability of these direct coupling approaches.

Table 1: Potential Direct Coupling Strategies for 3,4'-Bipiperidine Synthesis

| Coupling Reaction | Piperidine Fragment 1 | Piperidine Fragment 2 | Catalyst |

| Negishi Coupling | 3-Halopiperidine (X = I, Br) | 4-Piperidylzinc Halide | Pd or Ni complex |

| Suzuki-Miyaura Coupling | 3-Piperidylboronic Acid/Ester | 4-Halopiperidine (X = I, Br, OTf) | Pd complex |

Multistep Convergent Synthesis Pathways

Multistep convergent syntheses involve the independent synthesis of two suitably functionalized piperidine precursors, which are then joined together. This approach often provides greater flexibility and control over the stereochemistry of the final product.

One convergent strategy involves the reaction of a nucleophilic piperidine derivative with an electrophilic piperidine precursor. For example, a 4-piperidyl Grignard reagent or organolithium species could be reacted with a 3-substituted piperidine bearing a suitable leaving group.

Another convergent approach could involve the synthesis of a piperidine-4-one derivative and a 3-substituted piperidine with a nucleophilic side chain. For instance, a Wittig-type reaction between a piperidin-4-one and a phosphonium (B103445) ylide derived from a 3-halomethylpiperidine could form the carbon-carbon bond, followed by reduction of the resulting double bond.

Construction of Substituted Piperidine Rings in this compound Derivatives

The synthesis of functionalized this compound analogs often requires the construction of one or both piperidine rings with specific substituents in place. Cyclization reactions and the derivatization of piperidin-4-ones are common strategies.

Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization reactions are a powerful tool for the construction of the piperidine ring. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

A common approach is the reductive amination of δ-amino ketones or aldehydes. For the synthesis of a 3-substituted piperidine ring, a precursor containing an amino group and a ketone or aldehyde at the appropriate positions can be cyclized under reducing conditions.

Another strategy is the intramolecular hydroamination of unsaturated amines, where an amino group adds across a double or triple bond within the same molecule, often catalyzed by a transition metal. This method can provide access to a variety of substituted piperidines.

Derivatization of Piperidin-4-ones as Precursors

Piperidin-4-ones are versatile and readily available starting materials for the synthesis of 4-substituted and 3,4-disubstituted piperidines. The carbonyl group at the 4-position provides a handle for a wide range of chemical transformations.

For the synthesis of the this compound core, a piperidin-4-one can be converted into a nucleophilic species at the 4-position. For example, formation of the corresponding tosylhydrazone followed by treatment with a strong base (Shapiro reaction) can generate a vinyllithium (B1195746) species, which can then be used in coupling reactions.

Alternatively, the α-position to the carbonyl group (C3) can be functionalized. For instance, α-alkylation or α-arylation of the piperidin-4-one enolate can introduce substituents at the 3-position. The resulting 3-substituted piperidin-4-one can then be further modified at the 4-position to build the second piperidine ring.

Table 2: Synthetic Utility of Piperidin-4-ones

| Reaction at C4 | Reagent/Reaction Type | Resulting Intermediate |

| Wittig Reaction | Phosphonium ylide | 4-Alkylidenepiperidine |

| Grignard Addition | Organomagnesium halide | 4-Alkyl/Aryl-4-hydroxypiperidine |

| Reductive Amination | Amine, reducing agent | 4-Aminopiperidine |

| Shapiro Reaction | Tosylhydrazine, strong base | 1,2,3,6-Tetrahydropyridine |

Functionalization and Derivatization of the this compound Scaffold

Once the core this compound scaffold is assembled, further functionalization and derivatization can be carried out to generate a library of analogs for structure-activity relationship (SAR) studies. The two nitrogen atoms of the bipiperidine system are common sites for modification.

N-arylation and N-alkylation of the piperidine nitrogens are frequently employed to introduce a variety of substituents. Buchwald-Hartwig amination and other palladium-catalyzed C-N coupling reactions are effective for N-arylation, while standard alkylation conditions with alkyl halides or reductive amination with aldehydes or ketones can be used for N-alkylation.

Furthermore, if the piperidine rings themselves contain functional groups, these can be manipulated. For example, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides. Hydroxyl groups can be etherified or oxidized. These transformations allow for the exploration of a wide chemical space around the this compound core.

Table 3: Common Functionalization Reactions on the this compound Scaffold

| Functionalization Type | Reaction | Reagents |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand, base |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, reducing agent |

| N-Alkylation | Direct Alkylation | Alkyl halide, base |

| Amide Coupling | Carboxylic acid activation | Carboxylic acid, coupling agent, amine |

N-Alkylation and N-Acylation of Piperidine Nitrogens

The two secondary amine nitrogens in the 4,4'-bipiperidine (B102171) core are nucleophilic and readily undergo alkylation and acylation reactions. These transformations are fundamental for introducing a vast array of substituents, thereby enabling the exploration of structure-activity relationships.

N-Alkylation is a common strategy to append alkyl, benzyl, or other carbon-based groups to the piperidine nitrogens. Standard methods include reaction with alkyl halides and reductive amination google.com. The reaction with alkyl halides, such as bromides or iodides, typically proceeds in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) researchgate.netresearchgate.net. The choice of stoichiometry is critical to control the degree of substitution, allowing for either mono- or di-alkylation. For instance, using one equivalent of an alkylating agent under controlled conditions can favor the mono-substituted product, while an excess will drive the reaction towards the di-substituted analog.

Reductive amination offers an alternative route, involving the reaction of the bipiperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaCNBH3). This method is particularly useful for introducing more complex or sensitive functional groups google.com.

N-Acylation involves the reaction of the piperidine nitrogens with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct researchgate.net. This reaction forms a stable amide bond and is widely used to introduce carbonyl-containing moieties. The resulting N-acyl derivatives can also serve as intermediates; for example, they can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding N-alkyl derivatives google.com.

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| N-Alkylation | Alkyl Halide, K2CO3, DMF | Mono- or Di-alkylated | researchgate.net |

| Aldehyde/Ketone, NaBH(OAc)3 | Mono- or Di-alkylated | google.com | |

| Benzyl Chloride, K2CO3, EtOH, MW | N-Benzylated | chemicalforums.com | |

| N-Acylation | Acyl Chloride, Triethylamine | Mono- or Di-acylated | researchgate.net |

| Acid Anhydride | Mono- or Di-acylated | researchgate.net |

Electrophilic and Nucleophilic Substitutions on Peripheral Moieties

While the saturated this compound core itself is not susceptible to electrophilic or nucleophilic substitution, these reactions become highly relevant when the core is functionalized with peripheral groups, particularly aromatic rings.

Electrophilic Aromatic Substitution (EAS) can be performed on N-aryl derivatives of the bipiperidine scaffold. When an aromatic ring, such as a phenyl group, is attached to one of the piperidine nitrogens, the piperidinyl group acts as an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom. This allows for the introduction of various electrophiles onto the aromatic ring. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation researchgate.net. The reaction conditions must be chosen carefully to avoid side reactions involving the second piperidine nitrogen.

Nucleophilic Substitution reactions can be utilized in several ways. In nucleophilic aromatic substitution (SNAr), an N-aryl derivative bearing electron-withdrawing groups (e.g., nitro groups) on the aromatic ring can react with nucleophiles to displace a leaving group (typically a halide) from the ring researchgate.netrsc.org.

Alternatively, nucleophilic substitution can be used to modify side chains attached to the bipiperidine core. For example, a hydroxyl group on a side chain can be converted into a good leaving group, such as a mesylate or tosylate. This group can then be displaced by a variety of nucleophiles, including amines, azides, or cyanides, to introduce new functionalities nih.gov. This two-step sequence is a powerful method for elaborating the structure of functionalized bipiperidine analogs nih.gov.

| Reaction Type | Substrate Example | Reagent/Conditions | Functionalization | Reference |

| Electrophilic | N-Phenyl-4,4'-bipiperidine | HNO3/H2SO4 | Nitration of phenyl ring | researchgate.net |

| Nucleophilic | N-(4-Fluoronitrobenzene)-4,4'-bipiperidine | R2NH (Amine) | Displacement of fluoride | rsc.org |

| Nucleophilic | N-(2-Mesyloxyethyl)-4,4'-bipiperidine | R-NH2 (Amine) | Displacement of mesylate | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and offer highly efficient methods for functionalizing the this compound core, primarily through the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds wikipedia.orgmdpi.com.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds. In this reaction, the this compound acts as the amine coupling partner, reacting with aryl or heteroaryl halides or triflates wikipedia.orglibretexts.org. The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), in the presence of a suitable phosphine (B1218219) ligand (e.g., Xantphos, X-Phos, BINAP) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) rsc.orgbeilstein-journals.org. This reaction allows for the direct installation of aromatic and heteroaromatic moieties onto one or both of the piperidine nitrogens, providing access to a wide range of N-aryl derivatives.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for C-C bond formation. To utilize this reaction, the bipiperidine scaffold must first be functionalized with a halide or triflate leaving group. A common strategy involves first N-arylating the bipiperidine with a dihaloarene (e.g., 1-bromo-4-iodobenzene). The more reactive halide (iodide) can then selectively participate in a Suzuki coupling with a boronic acid or ester, catalyzed by a palladium(0) complex organic-chemistry.orgmdpi.com. This sequential approach allows for the introduction of a new aryl or vinyl group, creating complex biaryl or styrenyl structures appended to the bipiperidine core.

| Reaction | Role of Bipiperidine | Coupling Partner | Catalyst/Ligand/Base | Bond Formed | Reference |

| Buchwald-Hartwig | Amine Nucleophile | Aryl Halide/Triflate | Pd(OAc)2 / X-Phos / KOt-Bu | Aryl C-N | wikipedia.orgbeilstein-journals.org |

| Suzuki-Miyaura | Halogenated Substrate* | Arylboronic Acid | Pd(PPh3)4 / K3PO4 | Aryl C-C | mdpi.commdpi.com |

\Note: For Suzuki-Miyaura, the bipiperidine core must first be functionalized with a halide, for example, via N-arylation with a haloaryl halide.*

Ring Transformations and Rearrangements Involving Piperidine Rings

While less common than direct functionalization, transformations and rearrangements of the piperidine rings themselves represent an advanced strategy for modifying the this compound scaffold. These reactions can alter the ring size or lead to significant structural reorganization.

One class of relevant reactions involves the rearrangement of N-chloropiperidines. In the presence of a base, N-chlorinated derivatives of piperidine can undergo dehydrochlorination and subsequent rearrangement pathways . These transformations can potentially lead to ring contraction, forming pyrrolidine (B122466) derivatives, or other rearranged products depending on the substitution pattern and reaction conditions.

Ring expansion is another possible transformation. For example, synthetic routes have been developed that convert cyclopentene (B43876) derivatives into piperidine scaffolds through a sequence of oxidative ring cleavage to a dicarbonyl intermediate, followed by a ring-closing double reductive amination with a primary amine nih.gov. While this is a method for synthesis rather than modification of a pre-existing ring, it illustrates the principle of ring transformation in accessing piperidine structures.

More classical named reactions, such as the Sommelet-Hauser or Stevens rearrangements, which are known for quaternary ammonium (B1175870) salts, could potentially be applied to appropriately derivatized quaternary salts of this compound to induce rearrangement of side chains attached to the nitrogen atoms slideshare.net. These reactions, however, are highly substrate-specific and their application to the bipiperidine core would require dedicated investigation.

Structural Elucidation and Stereochemical Characterization of 3 Piperidin 4 Yl Piperidine Compounds

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the covalent framework and understanding the solution-phase behavior of 3-(piperidin-4-yl)piperidine compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms. The carbons of the piperidine (B6355638) rings in derivatives are typically observed in the range of δ 20–60 ppm. rsc.orgnih.gov The exact chemical shifts can help in confirming the connectivity of the two piperidine rings.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives. doi.org COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within each piperidine ring. researchgate.net HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton. doi.org Furthermore, techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations, confirming the linkage between the two piperidine units. nih.govdoi.org Dynamic NMR studies can also be employed to investigate conformational flexibility and potential ring inversion processes in solution.

Table 1: Representative NMR Data for Piperidine-Containing Compounds

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 1.5 - 3.5 | Piperidine ring protons vulcanchem.comrsc.org |

| ¹³C | 20 - 60 | Piperidine ring carbons rsc.orgnih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound and its derivatives. nih.gov This method provides a highly accurate mass measurement, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the molecular formula. nih.govrsc.org

The electrospray ionization (ESI) technique is commonly used for these types of compounds, often showing the protonated molecule [M+H]⁺. nih.govrsc.org The high resolution of the measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to confirm the connectivity of the piperidine rings and the nature of any substituents.

Table 2: HRMS Data for a Representative Bipiperidine Derivative

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 248.1428 | 248.1431 |

Data for [1,4'-Bipiperidine]-1'-sulphonamide. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound compounds by probing their vibrational modes. nih.govnih.gov The IR spectrum of piperidine itself shows characteristic N-H stretching vibrations in the region of 3200–3400 cm⁻¹, although this band will be absent in N-substituted derivatives at one or both nitrogen atoms. nist.govnih.gov

The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine rings are typically observed between 2800 and 3000 cm⁻¹. cdnsciencepub.com The C-H bending (scissoring) vibrations usually appear around 1450 cm⁻¹. The C-N stretching vibrations can be found in the fingerprint region, typically between 1000 and 1200 cm⁻¹. In derivatives containing other functional groups, such as carbonyls (C=O) or aromatic rings, their characteristic absorption bands will also be present, for example, a strong C=O stretch around 1700 cm⁻¹. lupinepublishers.com Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. nih.govresearchgate.net

Table 3: Key IR Absorption Bands for Piperidine-Containing Compounds

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H | 3200 - 3400 | Stretching (in non-N-substituted compounds) nist.govnih.gov |

| C-H | 2800 - 3000 | Stretching cdnsciencepub.com |

| C-H | ~1450 | Bending (Scissoring) |

| C-N | 1000 - 1200 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound compounds in the solid state. This technique provides precise atomic coordinates, allowing for a detailed analysis of molecular geometry, conformation, and intermolecular interactions.

Molecular Geometry and Conformation Analysis of Piperidine Rings

X-ray crystallographic studies reveal that the piperidine rings in derivatives of 4,4'-bipiperidine (B102171) typically adopt a stable chair conformation. uky.edunih.gov This is the most common and lowest energy conformation for six-membered saturated rings. The analysis of bond lengths, bond angles, and torsion angles confirms this geometry. For instance, in the crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl, both piperidine rings exhibit a chair conformation. uky.edunih.gov

The relative orientation of the two piperidine rings is a key structural feature. The dihedral angle between the mean planes of the two rings can vary depending on the substituents and the crystal packing forces. In some structures, the two rings may be nearly coplanar, while in others they can be significantly twisted with respect to each other. uky.edu Computational models can also predict that the piperidinyl group adopts a chair conformation. smolecule.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound and its derivatives are held together by a network of intermolecular interactions. Hydrogen bonds, where present, play a significant role in stabilizing the crystal lattice. iucr.org In the parent compound, the N-H groups of the piperidine rings can act as hydrogen bond donors, forming N-H···N or N-H···X (where X is another heteroatom) interactions. rsc.org

Crystal Packing and Supramolecular Assembly

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular forces. In the case of this compound derivatives, hydrogen bonding and other non-covalent interactions are pivotal in the formation of their supramolecular assemblies.

The crystal structure of 2-amino-6-(piperidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile reveals that the piperidine ring adopts a chair conformation. researchgate.net The supramolecular structure is characterized by intermolecular C—H···N and N—H···N hydrogen bonds, which create a specific R22(17) motif. researchgate.net Similarly, in 6-fluoro-3-(4-piperidinio)benz[d]isoxazole chloride, the supramolecular assembly is primarily governed by N—H⁺⋯Cl⁻ and C—H⋯O interactions, with the piperidine ring also assuming a chair conformation where the substituted benzisoxazole ring is in an equatorial position. researchgate.net

In another example, the crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl shows that both piperidine head groups are in a chair conformation. nih.gov These groups are oriented in such a way that the lone pairs of the nitrogen atoms point away from the central biphenyl (B1667301) moiety. nih.gov The packing of these molecules forms layers in the ab plane, which are stacked along the c-axis. nih.gov

The study of a densely substituted tetrahydropyridine (B1245486) derivative highlights the role of both strong and weak non-covalent interactions in its supramolecular assembly, which was investigated using Hirshfeld surface analysis. acs.org The molecular configuration is stabilized by an intramolecular N–H···O bond, forming an S(6) loop. acs.org Molecules are then connected into dimers via C–H···F bonding, resulting in an R22(8) loop. acs.org These dimers are further interconnected by C–H···O and N–H···F bonds. acs.org

| Compound | Key Intermolecular Interactions | Resulting Motif/Assembly | Piperidine Ring Conformation |

| 2-Amino-6-(piperidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile | C—H···N, N—H···N | R22(17) | Chair |

| 6-Fluoro-3-(4-piperidinio)benz[d]isoxazole chloride | N—H⁺⋯Cl⁻, C—H⋯O | --- | Chair (equatorial substituent) |

| 4,4′-Bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl | van der Waals | Layered packing | Chair |

| Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | N–H···O, C–H···F, C–H···O, N–H···F | S(6) loop, R22(8) loop | --- |

Stereochemical Analysis and Chiral Recognition in this compound Systems

The stereochemistry of this compound systems is a critical determinant of their biological activity. The presence of chiral centers necessitates methods for enantioselective synthesis and resolution, as well as a thorough understanding of their conformational behavior.

The synthesis of enantiomerically pure piperidine derivatives is a significant challenge in organic chemistry. Several strategies have been developed to address this, including asymmetric catalysis and chiral resolution.

A notable approach to obtaining enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This method utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.org A subsequent reduction step then affords the desired enantioenriched 3-piperidines. nih.govacs.org

Another strategy involves the enantioselective synthesis of (3R,4S)-piperidine diamine derivatives starting from Boc-D-serine, which was crucial in identifying the active enantiomer of a factor Xa inhibitor. clockss.org Kinetic resolution has also been employed for the synthesis of enantioenriched 2,4-disubstituted piperidines. acs.org This method uses a chiral base system, such as n-BuLi and sparteine, to selectively deprotonate one enantiomer of a racemic mixture. acs.org

Classical resolution techniques, often involving the formation of diastereomeric salts with a chiral resolving agent, remain a viable method. For instance, racemic mixtures of piperidine precursors have been resolved using disubstituted tartaric acids. google.com Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating enantiomers, often using columns with a chiral stationary phase like Chiralpak IA.

| Method | Description | Example Application |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Rh-catalyzed asymmetric reductive Heck reaction for 3-substituted piperidines. nih.govacs.org |

| Chiral Pool Synthesis | Synthesis starting from a readily available enantiopure natural product. | Synthesis of (3R,4S)-piperidine diamine derivatives from Boc-D-serine. clockss.org |

| Kinetic Resolution | A chiral reagent or catalyst reacts at a faster rate with one enantiomer of a racemic mixture. | Kinetic resolution of 2-aryl-4-methylenepiperidines using n-BuLi/sparteine. acs.org |

| Chiral Resolution | Separation of enantiomers through the formation of diastereomeric derivatives. | Resolution of racemic piperidines using disubstituted tartaric acids. google.com |

| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Resolution of enantiomers using a Chiralpak IA column. |

The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence and orientation of substituents can significantly influence its conformational preferences and dynamics.

In many crystalline structures of this compound derivatives, the piperidine rings are observed in a chair conformation. researchgate.netresearchgate.netnih.gov For instance, in 6-fluoro-3-(4-piperidinio)benz[d]isoxazole chloride, the piperidine ring is in a chair conformation with the bulky benzisoxazole substituent occupying an equatorial position to reduce steric hindrance. researchgate.net

Computational and experimental studies on fluorinated piperidines have revealed that factors such as charge-dipole interactions, hyperconjugation, and solvent polarity can play a major role in stabilizing conformers that might otherwise be considered unusual. researchgate.net For example, in some fluorinated piperidines, an axial preference for the fluorine atom has been observed. researchgate.net

The rotation of substituents on the piperidine nitrogen, such as a Boc group, can also be a dynamic process. Variable temperature NMR spectroscopy and DFT studies have shown that the rotation of an N-Boc group can be rapid under certain reaction conditions. acs.org This conformational flexibility is an important consideration in understanding the reactivity and molecular recognition properties of these compounds.

The specific three-dimensional arrangement of atoms in a molecule is fundamental to its ability to interact with biological targets such as receptors and enzymes. In the context of this compound systems, stereochemistry dictates the precise fit and orientation of the molecule within a binding site, thereby influencing its pharmacological activity.

The differential activity of enantiomers is a classic example of stereochemistry in molecular recognition. For instance, in a series of piperidine diamine derivatives investigated as factor Xa inhibitors, the (3R,4S)-isomer was identified as the active enantiomer. clockss.org This indicates that the specific spatial arrangement of the amino groups on the piperidine ring is crucial for effective binding to the enzyme's active site.

Molecular modeling and docking studies are valuable tools for understanding these interactions at a molecular level. By simulating the binding of different stereoisomers to a target protein, researchers can rationalize observed structure-activity relationships and predict the activity of new compounds. For example, docking studies have been used to identify and evaluate the critical molecular interactions involved in the recognition of piperidine derivatives at the sigma-1 receptor. acs.org The synthesis and evaluation of different stereoisomers are essential for developing a comprehensive understanding of the structure-activity relationship and for the rational design of more potent and selective therapeutic agents. nottingham.ac.uk

Computational Chemistry and Theoretical Studies on 3 Piperidin 4 Yl Piperidine Structures

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics and are used to compute the electronic structure and properties of molecules with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. In studies of piperidine (B6355638) derivatives, DFT is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. This analysis reveals key structural parameters such as bond lengths and angles. researchgate.netnih.gov

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov This vibrational analysis helps in the characterization of the compound and provides insights into the nature of its chemical bonds. osi.lvmdpi.com The stability and charge transfer within a molecule can also be analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net

Thermochemical and Spectroscopic Property Prediction

Theoretical calculations are a valuable tool for predicting the thermochemical properties of molecules, such as their heat of formation and Gibbs free energy. rsc.orgresearchgate.net For related compounds, computational methods have been used to derive standard molar enthalpies of formation and combustion. researchgate.net These predictions are crucial for understanding the stability and reactivity of a compound.

Spectroscopic properties, including UV-Vis and NMR spectra, can also be simulated using computational methods like Time-Dependent DFT (TD-DFT). nih.gov These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to understand its electronic transitions.

Non-Linear Optical (NLO) Behavior Studies

Non-linear optical (NLO) properties refer to the changes in the optical properties of a material in the presence of intense light. Molecules with significant NLO properties are important in telecommunications and data storage. researchgate.net Computational studies on organic molecules, including some piperidine derivatives, use DFT to calculate properties like polarizability and first-order hyperpolarizability (β). researchgate.netresearchgate.net These calculations help in designing new molecules with enhanced NLO activity by understanding the relationship between molecular structure and optical response. mdpi.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) are less computationally intensive methods used to study the conformational flexibility and dynamics of larger molecular systems over time. nih.gov

Conformational Ensemble Generation

Piperidine rings are known for their conformational flexibility, typically adopting chair or boat conformations. Molecular mechanics force fields can be used to perform conformational analysis, identifying the different low-energy shapes (conformers) a molecule can adopt. nih.gov This process generates a "conformational ensemble," which represents the collection of all accessible structures and their relative energies. stenutz.eu Understanding the preferred conformations is vital as the three-dimensional shape of a molecule often dictates its biological activity. For substituted piperidines, the orientation of the substituent (axial vs. equatorial) can significantly impact the molecule's properties. nih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of a ligand's activity and for rational drug design.

Computational studies on analogous piperidine and piperazine-based compounds have successfully predicted their interactions with various therapeutically relevant targets. For instance, docking studies have been used to elucidate the binding of piperidine derivatives to sigma-1 (σ1) receptors, which are implicated in neurological disorders. nih.govrsc.org These simulations reveal that the protonated nitrogen atom of the piperidine ring often forms key electrostatic interactions, such as salt bridges, with acidic residues in the receptor. rsc.org Other common interactions predicted by docking include:

Hydrogen Bonding: The amine group of the piperidine ring can act as a hydrogen bond donor, while other functional groups on the scaffold's periphery can act as acceptors.

Hydrophobic Interactions: The carbon framework of the piperidine rings can engage in van der Waals interactions with nonpolar residues in the binding pocket. nih.gov

Cation-π Interactions: The positively charged piperidinium (B107235) ion can interact favorably with the electron-rich aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan. rsc.org

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the ligand-receptor complex. rsc.orgresearchgate.net

A primary outcome of binding mode analysis is the identification of specific amino acid residues that are critical for ligand recognition and affinity. For piperidine-based ligands targeting the σ1 receptor, computational studies have repeatedly highlighted a consistent set of interacting residues. nih.govnih.gov Molecular dynamics simulations have revealed crucial interactions between ligands and these key amino acids, helping to explain the binding affinity of different compounds. rsc.org

For example, in studies of potent piperidine-based σ1 receptor ligands, the following interactions have been identified as essential for high-affinity binding:

A bidentate salt bridge often forms between the protonated piperidine nitrogen and the carboxylate groups of Glu172 and Asp126 .

A stabilizing cation-π interaction frequently occurs between the same ionized nitrogen atom and the aromatic ring of Phe107 .

Hydrogen bonds with the side chain of Glu172 are also observed with high-affinity ligands.

The table below summarizes key interacting residues for piperidine scaffolds with the σ1 receptor as identified through computational analysis.

| Interacting Residue | Type of Interaction | Role in Binding |

| Glu172 | Salt Bridge, Hydrogen Bond | Anchors the ligand's basic nitrogen, contributing significantly to affinity. |

| Asp126 | Salt Bridge | Provides an additional electrostatic anchor point for the ligand. |

| Phe107 | Cation-π Interaction | Stabilizes the positive charge on the piperidine ring. |

| Tyr103 | Interaction with basic nitrogen | Contributes to the binding of the core scaffold. nih.gov |

These insights are invaluable for structure-based drug design, allowing chemists to modify the 3-(piperidin-4-yl)piperidine scaffold with functional groups that can specifically target these residues to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are disciplines that use statistical and computational methods to correlate the chemical structure of compounds with their biological activities. These approaches are essential for optimizing lead compounds and exploring the vast chemical space around a core scaffold like this compound.

A QSAR model's predictive power depends on the careful selection of molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties. ucsb.edu For analogs of this compound, a wide range of descriptors can be calculated to capture the structural variations that influence biological activity. researchgate.nethufocw.org

These descriptors are broadly categorized as:

1D/2D Descriptors: Derived from the chemical formula or 2D structure, such as molecular weight, atom counts, topological indices (e.g., connectivity indices), and electro-topological state indices. hufocw.orgnih.gov

3D Descriptors: Derived from the 3D conformation of the molecule, including descriptors of size, shape, and steric properties (e.g., molecular shadow areas). nih.gov

Physicochemical/Electronic Descriptors: These quantify properties like lipophilicity (logP), molar refractivity (MR), partial atomic charges, dipole moment, and quantum chemical descriptors like HOMO and LUMO energies. ucsb.eduhufocw.org

Field-Based Descriptors (CoMFA/CoMSIA): In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecule is placed in a 3D grid, and steric and electrostatic interaction fields are calculated at each grid point. nih.govnih.gov CoMSIA extends this by adding hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

The table below details some common descriptors used in QSAR studies of piperidine analogs.

| Descriptor Class | Specific Examples | Information Encoded |

| Topological | Connectivity Indices, Kappa Indices | Molecular branching and complexity. hufocw.org |

| Electronic | Partial Charges, HOMO/LUMO Energies | Electron distribution, reactivity, and propensity for electrostatic interactions. ucsb.eduhufocw.org |

| Steric/Spatial | Molecular Shadow Area, Molar Refractivity (MR) | Molecular size, volume, and shape. nih.govdrugdesign.org |

| Hydrophobic | LogP, π descriptor | Lipophilicity and ability to cross biological membranes. drugdesign.org |

| 3D-QSAR Fields | CoMFA/CoMSIA Fields | 3D distribution of steric bulk, electrostatic potential, and other properties. nih.govnih.gov |

The selection of the most relevant descriptors, often achieved using statistical methods like genetic algorithms, is a critical step in building a robust and predictive QSAR model. nih.govnih.gov

Once relevant descriptors are identified, mathematical models are built to establish a quantitative relationship between these descriptors and the biological activity of the compounds. researchgate.net Various statistical and machine learning techniques are used for this purpose, including:

Multiple Linear Regression (MLR) researchgate.netnih.gov

Partial Least Squares (PLS) researchgate.net

Support Vector Machines (SVM) researchgate.netnih.gov

Artificial Neural Networks (ANN) nih.gov

These models, once rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets, become powerful predictive tools. nih.govnih.govnih.gov They can be used to estimate the activity of virtual compounds that have not yet been synthesized, enabling efficient exploration of the chemical space around the this compound scaffold. nih.govwhiterose.ac.uknih.gov

The insights gained from QSAR models are often visualized using contour maps, especially in CoMFA and CoMSIA studies. nih.govnih.gov These maps highlight regions in 3D space where modifications to the scaffold are predicted to either increase or decrease biological activity. For example, a contour map might show a green-colored region near a particular position on the piperidine ring, indicating that adding a bulky (sterically favorable) substituent there is likely to enhance activity. mdpi.com Conversely, a red-colored region would suggest that an electronegative group is favored.

This predictive capability allows medicinal chemists to:

Prioritize Synthesis: Focus synthetic efforts on analogs predicted to be most potent.

Optimize Scaffolds: Intelligently design new derivatives by adding or modifying functional groups based on the model's predictions. nih.gov In one study on furan-pyrazole piperidine derivatives, a validated QSAR model was used to design 15 new compounds, from which six potent candidates were proposed for further investigation. nih.gov

Scaffold Hopping: Use the pharmacophoric information from a QSAR model to design novel scaffolds that retain the key features required for activity but have a different core structure. mdpi.com

By integrating these computational strategies, researchers can accelerate the drug discovery process, transforming the promising this compound scaffold into optimized therapeutic candidates.

Role of the 3 Piperidin 4 Yl Piperidine Framework As a Privileged Scaffold and Building Block

Applications in Complex Organic Molecule Synthesis

The 3-(piperidin-4-yl)piperidine moiety serves as a foundational element for the construction of intricate molecular architectures, including polycyclic and spirocyclic systems, and as a precursor for a variety of advanced heterocyclic compounds.

Construction of Polycyclic and Spirocyclic Systems

The bifunctional nature of the this compound scaffold, with its two reactive nitrogen centers, provides a versatile platform for the synthesis of complex polycyclic and spirocyclic systems. preprints.org These rigidified structures are of significant interest in medicinal chemistry as they can mimic the conformations of natural products and present substituents in well-defined spatial orientations.

One common strategy involves the sequential or simultaneous functionalization of the nitrogen atoms to construct fused or bridged ring systems. For instance, intramolecular cyclization reactions of appropriately substituted this compound derivatives can lead to the formation of novel polycyclic frameworks.

Spirocyclic systems, which contain two rings connected by a single common atom, can also be accessed using piperidine-based building blocks. nih.govnih.govbeilstein-journals.org While direct examples utilizing this compound are not extensively documented, the principles of spirocyclization are well-established for related piperidine (B6355638) precursors. These methods often involve the intramolecular cyclization of a side chain attached to the piperidine ring onto the ring itself or the condensation of a piperidinone with a difunctional reagent.

Table 1: Synthetic Strategies for Polycyclic and Spirocyclic Systems from Piperidine Scaffolds

| Strategy | Description | Potential Application with this compound |

| Intramolecular Cyclization | Formation of a new ring by connecting two positions within a substituted piperidine derivative. | N-alkylation followed by intramolecular reaction of a side chain to form fused or bridged systems. |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. | Functionalization of one piperidine ring with a β-arylethylamine moiety for subsequent cyclization. |

| Bischler-Napieralski Reaction | Cyclodehydration of a β-ethylamide to form a dihydroisoquinoline. | Acylation of one nitrogen atom followed by cyclization to generate fused heterocyclic systems. |

| Spirocyclization | Formation of a spirocyclic system via intramolecular ring closure or condensation reactions. | Conversion of one piperidine ring to a piperidinone followed by reaction with a bis-electrophile. |

Precursors for Advanced Heterocyclic Compounds

The this compound framework is an excellent starting material for the synthesis of more complex heterocyclic compounds. The reactivity of the secondary amine functionalities allows for a wide range of chemical transformations, leading to the introduction of diverse substituents and the construction of new heterocyclic rings.

Derivatization of the nitrogen atoms through acylation, alkylation, arylation, or sulfonylation can introduce various functional groups. These functionalized intermediates can then undergo further reactions to build more elaborate structures. For example, the introduction of a reactive side chain on one of the piperidine rings can serve as a handle for the annulation of another heterocyclic ring, leading to fused systems with potential biological activity. nih.gov

Design of Compound Libraries Based on the this compound Moiety

The this compound scaffold is an ideal core for the design and synthesis of compound libraries for high-throughput screening in drug discovery programs. researchgate.netnih.gov Its symmetrical nature and the presence of two points of diversity allow for the generation of a large number of structurally related compounds.

Combinatorial Synthesis of Diverse Chemical Entities

Combinatorial chemistry techniques can be effectively employed to rapidly generate a library of compounds based on the this compound core. nih.gov By using a variety of building blocks to functionalize the two nitrogen atoms, a diverse set of molecules can be synthesized in a parallel or split-and-pool fashion.

For example, a library of bis-amides can be prepared by reacting this compound with a collection of different carboxylic acids. Similarly, a library of bis-ureas can be synthesized using a range of isocyanates. The use of orthogonal protecting group strategies can allow for the selective functionalization of each nitrogen atom, further increasing the diversity of the resulting library.

Table 2: Examples of Combinatorial Reactions on the this compound Scaffold

| Reaction Type | Reagents | Resulting Functional Group |

| Acylation | Carboxylic acids, acid chlorides, anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, ketones | Tertiary amine |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

Scaffold Decoration and Diversification Strategies

Beyond the functionalization of the nitrogen atoms, the carbon skeleton of the this compound scaffold can also be modified to introduce additional diversity. While direct C-H functionalization of the piperidine rings can be challenging, the introduction of functional groups at other positions can be achieved through multi-step synthetic sequences.

For instance, starting from a functionalized pyridine (B92270) precursor, hydrogenation can yield a substituted piperidine ring that can then be coupled to form the bipiperidine system. Alternatively, functional groups can be introduced onto the pre-formed bipiperidine scaffold through reactions such as lithiation followed by quenching with an electrophile, although regioselectivity can be an issue.

Bioisosteric Replacement Strategies Utilizing Piperidine Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. spirochem.com The piperidine ring itself is often used as a bioisostere for other cyclic systems.

The this compound framework can be considered a bioisosteric replacement for other bicyclic or flexible diamine scaffolds. Its ability to adopt various conformations allows it to mimic the spatial arrangement of functional groups in other molecules. Furthermore, modifications to the this compound core can be used to fine-tune its properties as a bioisostere. For example, the introduction of polar groups can increase water solubility, while the addition of lipophilic substituents can enhance membrane permeability.

In some cases, one of the piperidine rings in the this compound scaffold can serve as a bioisosteric replacement for a phenyl ring or another aromatic system. This substitution can lead to improved metabolic stability and reduced toxicity while maintaining the desired biological activity. nih.gov

Structure-Based Design Principles for this compound Analogs

The this compound framework serves as a privileged scaffold in medicinal chemistry due to its three-dimensional structure, conformational rigidity, and the specific spatial arrangement of its nitrogen atoms. These features make it an ideal building block for designing ligands that can precisely fit into the binding pockets of biological targets. Structure-based design principles for analogs of this scaffold focus on leveraging its inherent properties to optimize interactions with proteins, thereby enhancing potency, selectivity, and pharmacokinetic profiles. The core strategies involve targeted substitutions to engage with specific subpockets of the target protein, modulation of physicochemical properties, and the precise placement of functional groups to form key interactions like hydrogen bonds.

A fundamental principle in the design of this compound analogs is the systematic exploration of substitutions on both piperidine rings to probe the topology of the target's binding site. The position of these substituents is critical for activity. For instance, in the development of novel inhibitors for the presynaptic choline (B1196258) transporter (CHT), the substitution pattern on the piperidine moiety was a key determinant of potency. Structure-activity relationship (SAR) studies revealed that while an N-methylpiperidine group at the 4-position was well-tolerated, moving it to the 3-position resulted in a less active compound. nih.gov This highlights the sensitivity of the target protein to the spatial location of substituents. Furthermore, replacing the piperidine ring with conformationally distinct groups like cyclohexyl or cyclopentyl led to a complete loss of activity, indicating that the piperidine ring itself is a crucial structural element for binding. nih.gov

Another key design principle involves introducing functional groups that can form specific, high-energy interactions with amino acid residues in the target's active site. The piperidin-4-yl group, for example, has been strategically incorporated into AKT inhibitors to serve as a hydrogen bond donor, a modification chosen to establish critical binding interactions without introducing a chiral center. In other cases, maintaining the core piperidine structure is essential, while modifications are made to other parts of the molecule to engage with nearby hydrophobic pockets. This was observed in a series of acetylcholinesterase (AChE) inhibitors, where isosteric replacements of the benzylpiperidine moiety were found to be detrimental to the compound's inhibitory activity. acs.org This underscores the importance of the piperidine framework in anchoring the ligand in the correct orientation for optimal binding.

The rational design of these analogs is heavily reliant on biophysical techniques, particularly X-ray crystallography, to elucidate the precise binding mode of the ligand. springernature.comnih.gov Obtaining a crystal structure of a protein-ligand complex provides a detailed, three-dimensional map of the interactions between the this compound analog and its target. mdpi.com This structural information is invaluable for medicinal chemists, as it reveals which parts of the scaffold are essential for binding and where modifications can be made to improve affinity and selectivity. mdpi.com For example, a crystal structure can show if a nitrogen atom on one of the piperidine rings is forming a critical hydrogen bond with a residue like an aspartate in the active site. This knowledge allows for the design of next-generation analogs that can either strengthen this interaction or form new ones with adjacent residues, leading to a more potent and selective inhibitor.

Research Findings on Choline Transporter (CHT) Inhibitors

The following table summarizes the structure-activity relationship (SAR) for a series of benzamide (B126) analogs with modifications to the piperidine ether moiety, evaluated for their ability to inhibit the choline transporter (CHT).

| Compound | Modification to Piperidine Moiety | CHT Inhibition IC50 (µM) |

|---|---|---|

| 10l | Unsubstituted piperidine ether (removal of isopropyl) | Less Active |

| 10m (ML352) | N-Methylpiperidine ether at 4-position | Equipotent with isopropyl analog |

| 10n | N-Methylpiperidine ether at 3-position | Tolerated, but less active |

| 10o | Cyclohexyl replacement | Inactive |

| 10p | Cyclopentyl replacement | Inactive |

Data sourced from studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors. nih.gov

Mechanistic Studies of Reactions Involving the 3 Piperidin 4 Yl Piperidine System

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for piperidine-containing compounds often reveals multi-step processes involving distinct intermediates. For instance, in reactions like nucleophilic aromatic substitution (SNAr), the mechanism typically proceeds through a two-step sequence. The first step involves the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. smolecule.com This is followed by the departure of a leaving group to restore aromaticity in the product. smolecule.com

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for providing detailed insights into these reaction pathways. smolecule.comresearchgate.net Such studies allow for the modeling of transition state structures and the calculation of activation energies, which helps in understanding the rate-determining steps of the reaction. researchgate.netacs.org For example, in the piperidinolysis of certain aromatic ethers, kinetic and DFT studies have confirmed a two-step mechanism where the proton transfer process is the rate-determining step. researchgate.net

These reaction pathways are often stepwise, and in some cases, the intermediates can be isolated and characterized, providing direct evidence for the proposed mechanism. smolecule.com For example, the initial O-acylation of an amidoxime (B1450833) intermediate in the synthesis of oxadiazoles (B1248032) from piperidine (B6355638) precursors can be observed before the final cyclization occurs. smolecule.com The stability of the transition state is a critical factor; in some syntheses, additives like PEG-400 are used to stabilize the transition state through hydrogen bonding, thereby lowering the activation energy and improving reaction efficiency. smolecule.com

Regiochemical and Stereochemical Control Mechanisms

Achieving high regioselectivity and stereoselectivity is a primary challenge in the synthesis of complex substituted piperidines. nih.gov The final arrangement of atoms in the molecule is governed by a variety of control mechanisms, including the use of chiral auxiliaries, specialized catalysts, and the inherent steric properties of the reactants.

One effective strategy for stereochemical control is the use of a chiral auxiliary, a chemical compound temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For example, an N-galactosyl auxiliary has been used in the synthesis of substituted piperidin-2-ones. znaturforsch.com The large size of a substituent on the auxiliary can effectively shield one face of the molecule, forcing electrophiles to attack from the less hindered side, thus controlling the stereochemistry of the newly formed bond. znaturforsch.com

The choice of catalyst is also paramount for controlling stereochemistry. Asymmetric hydrogenation reactions, for instance, often employ transition metal catalysts like rhodium, palladium, or iridium combined with chiral ligands to produce specific enantiomers. nih.govmdpi.com In some cases, the reaction can be fine-tuned to favor a particular isomer. For example, in certain acid-mediated cyclizations of enones to form piperidinones, the trans-isomer is formed initially as the kinetic product, but it can convert to the more stable cis-isomer over a longer reaction time. mdpi.com

Steric effects of the substituents on the piperidine ring itself can also dictate the stereochemical outcome. bham.ac.uk In multicomponent reactions like the Ugi reaction, used to create structurally diverse piperidine derivatives, the steric bulk of the starting materials can influence the approach of reactants and the conformation of the transition state. nih.govub.edu

| Control Mechanism | Description | Example Application | Outcome |

| Chiral Auxiliary | A removable chiral group guides the stereochemical outcome. | N-galactosyl auxiliary in piperidin-2-one alkylation. znaturforsch.com | Shields one face of the molecule, leading to stereoselective alkylation. znaturforsch.com |

| Asymmetric Catalysis | A chiral catalyst or ligand creates a chiral environment for the reaction. | Iridium(I) catalyst with a P,N-ligand for asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com | Produces enantiomerically enriched piperidines. mdpi.com |

| Substrate Control | Steric or electronic properties of the substrate direct the reaction. | Intramolecular cyclization of enones. mdpi.com | Formation of a kinetic trans-isomer that converts to a more stable cis-form over time. mdpi.com |

| Base-Induced Diastereoselection | The choice of base influences the ratio of diastereomers formed. | Intramolecular aza-Michael reaction for 2,6-trans-piperidines. mdpi.com | TBAF as a base provides good yields and high diastereomeric ratios (trans/cis = 90/10) for large-scale synthesis. mdpi.com |

Influence of Substituents and Reaction Conditions on Reaction Outcomes

The outcome of reactions involving the 3-(piperidin-4-yl)piperidine system is highly sensitive to the nature of its substituents and the specific reaction conditions employed. These factors can profoundly affect reaction rates, yields, and the biological activity of the resulting products.

Substituents on the piperidine rings or on attached aromatic moieties can exert significant electronic and steric effects. Structure-activity relationship (SAR) studies of related compounds, such as 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, demonstrate this principle clearly. In these studies, the position and electronic properties of a substituent on a phenyl ring dramatically altered the compound's inhibitory potency (Kᵢ) against enzymes like Lysine Specific Demethylase 1. nih.gov For example, moving a methyl group from the 4-position to the 3-position on the phenyl ring resulted in a 27-fold decrease in activity. nih.gov Similarly, a 4-methyl group led to a two-fold increase in activity compared to a 4-trifluoromethyl group, highlighting the subtle interplay of steric and electronic factors. nih.gov

Reaction conditions such as solvent, temperature, and the choice of catalyst are also critical variables. Solvents can play a direct role in the reaction mechanism; polar aprotic solvents like DMF or DMSO are often used to enhance the nucleophilicity of amines in substitution reactions. Temperature can influence not only the reaction rate but also the selectivity, with lower temperatures often favoring the formation of a specific isomer. smolecule.com The catalyst can determine the feasibility of a reaction for certain substrates; for instance, palladium-catalyzed hydrogenation has been shown to be effective for fluorinated piperidines that were not accessible through rhodium catalysis, and it also demonstrated greater tolerance to air and moisture. mdpi.com

| Compound Modification | Substituent | Position on Phenyl Ring | Inhibitory Potency (Kᵢ) | Reference |

| Base Compound | H | 4 | 2.3 µM | nih.gov |

| Substituent Change | F | 4 | 290 nM | nih.gov |

| Substituent Change | CF₃ | 4 | 58 nM | nih.gov |

| Substituent Change | CH₃ | 4 | 29 nM | nih.gov |

| Positional Change | CH₃ | 3 | 800 nM | nih.gov |

Emerging Research Directions for 3 Piperidin 4 Yl Piperidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A prominent area of innovation involves the combination of biocatalysis and electrocatalysis. sciencedaily.com Researchers have developed a streamlined two-stage process for modifying piperidines that dramatically simplifies their construction. news-medical.nettechnologynetworks.com The first step utilizes biocatalytic carbon-hydrogen (C-H) oxidation, where enzymes selectively introduce a hydroxyl group at specific sites on the piperidine (B6355638) molecule. technologynetworks.comsciencedaily.com This is followed by a radical cross-coupling reaction using nickel electrocatalysis to form new carbon-carbon bonds. technologynetworks.com This modular approach significantly reduces the number of synthetic steps required, in some cases shortening a 7- to 17-step sequence down to just 2 to 5 steps, thereby improving efficiency and cost. news-medical.nettechnologynetworks.com

Another key direction is the adoption of green chemistry principles, such as the use of environmentally benign solvents and catalyst-free reactions. ajchem-a.com For instance, deep eutectic solvents (DES), like a mixture of glucose and urea, have been successfully used as effective and inexpensive reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.org The use of water as a solvent and catalyst in certain condensation reactions further exemplifies this trend towards sustainability. ajchem-a.com The broader movement also includes efforts to replace hazardous reagents entirely, such as finding viable alternatives to piperidine for Fmoc removal in solid-phase peptide synthesis. rsc.org

Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Traditional Multi-Step Synthesis | Often requires protecting groups, harsh reagents, and precious metal catalysts (e.g., Palladium). | Well-established but can be inefficient, costly, and generate significant waste. |

| Biocatalytic C-H Oxidation / Electrocatalysis | Two-step process involving enzymatic hydroxylation followed by nickel-electrocatalyzed cross-coupling. technologynetworks.comsciencedaily.com | Drastically reduces step count, avoids costly precious metals, and offers high selectivity. news-medical.nettechnologynetworks.com |

| Green Solvents (e.g., DES) | Utilizes environmentally friendly and often biodegradable reaction media like deep eutectic solvents. asianpubs.org | Reduces reliance on volatile organic compounds (VOCs), improves safety, and can be more cost-effective. asianpubs.org |

| Catalyst-Free Reactions | Reactions designed to proceed efficiently without the need for a metallic or organic catalyst, sometimes using water as a medium. ajchem-a.com | Simplifies purification, reduces cost, and minimizes toxic waste. ajchem-a.com |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of novel piperidine-based compounds and optimize their synthetic routes, modern chemistry is increasingly integrating automated synthesis platforms and High-Throughput Experimentation (HTE). acs.org HTE allows researchers to rapidly screen vast arrays of reaction conditions—including different catalysts, bases, solvents, and building blocks—in parallel using only microscale quantities of materials. acs.orgacs.org This data-rich approach significantly shortens the time required to identify optimal conditions for challenging chemical transformations. purdue.edu

HTE has proven invaluable in advancing piperidine chemistry. For example, it was instrumental in identifying a suitable catalyst for the palladium-catalyzed C-N cross-coupling of piperidine-based nucleophiles with five-membered heteroaromatic bromides, a transformation that was previously a methodological limitation. acs.org This strategy is highly effective for generating large libraries of diverse piperidine derivatives, which is crucial for pharmaceutical screening and discovery programs. chemrxiv.org

The power of HTE is further amplified when combined with continuous flow chemistry. purdue.edu Flow synthesis provides a more efficient, scalable, and safer alternative to traditional batch processing. purdue.edutulane.edu Automated flow reactors can be programmed to systematically explore reaction parameters, and their output can be analyzed in real-time. tulane.edu When coupled with rapid analytical techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), an HTE platform can evaluate hundreds of unique reactions in a matter of minutes, providing a comprehensive blueprint for scaling up successful reactions. purdue.edu

Table 2: Example of High-Throughput Experimentation (HTE) in Piperidine Synthesis

| Parameter | Variables Screened | Purpose | Outcome |

|---|---|---|---|

| Catalyst | Array of Palladium-based catalysts (e.g., Buchwald-Hartwig ligands). acs.org | Identify the most effective catalyst for a specific C-N cross-coupling reaction. acs.org | Optimal catalyst identified, enabling a previously difficult transformation. acs.org |

| Base | Inorganic (e.g., Cs₂CO₃) and organic (e.g., 2,6-lutidine) bases. acs.org | Determine the base that maximizes yield and suppresses side reactions. acs.orgacs.org | Mild reaction conditions established with an optimal base. acs.orgacs.org |

| Solvent | Various polar aprotic solvents (e.g., DMA, 1,4-dioxane). acs.org | Optimize for solubility of reactants and intermediates to improve reaction rate. acs.org | A solvent mixture was selected to ensure solubility and achieve high isolated yield. acs.org |

| Building Blocks | Library of diverse pyridines and (heteroaryl)anilines. chemrxiv.org | Validate the scope of a new synthetic method for creating a library of N-(hetero)arylpiperidines. chemrxiv.org | Confirmed the viability of the strategy for generating diverse piperidine libraries. chemrxiv.org |

Advanced Characterization Techniques for Complex Piperidine Structures

The inherent three-dimensionality of the piperidine ring system, particularly in complex structures like 3-(piperidin-4-yl)piperidine and its derivatives, necessitates the use of advanced characterization techniques. These methods are essential for unambiguously confirming not only the chemical structure but also the relative and absolute stereochemistry, conformation, and intricate spatial relationships of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analytical workflow. While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for complex molecules. nih.govbenthamdirect.com These advanced experiments reveal proton-proton and proton-carbon correlations, respectively, allowing for the definitive assignment of all signals and the elucidation of the molecule's chair conformation and the equatorial or axial orientation of its substituents. benthamdirect.com

For absolute structural confirmation, single-crystal X-ray diffraction is the gold standard. whiterose.ac.uk This technique provides a precise three-dimensional map of the molecule in the solid state, detailing exact bond lengths, bond angles, and stereochemical configurations. rsc.org It is particularly crucial for resolving ambiguities that may remain after spectroscopic analysis. Other important techniques include mass spectrometry, which confirms the molecular weight of the synthesized compound, and Fourier-transform infrared (FT-IR) spectroscopy, which identifies key functional groups. researchgate.netscispace.com In the case of metal complexes involving piperidine-based ligands, techniques such as magnetic susceptibility measurements can be used to help determine the coordination geometry around the metal center.

Table 3: Key Characterization Techniques for Complex Piperidine Structures

| Technique | Information Provided | Application Example |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of protons and carbons, confirming the basic carbon skeleton and functional groups. nih.gov | Initial confirmation of the successful synthesis of a piperidine derivative. researchgate.net |

| 2D NMR (COSY, HSQC) | Reveals atom-to-atom connectivity (H-H, C-H), allowing for unambiguous signal assignment and determination of relative stereochemistry. benthamdirect.com | Establishing the chair conformation and the equatorial/axial positions of substituents on the piperidine rings. benthamdirect.com |

| Mass Spectrometry (MS) | Determines the precise molecular weight and fragmentation pattern of the compound. scispace.com | Confirming the molecular formula of a newly synthesized molecule. scispace.com |

| X-Ray Crystallography | Provides the definitive 3D structure, including absolute stereochemistry, bond lengths, and angles in the solid state. whiterose.ac.uk | Confirming the relative stereochemistry of a chiral piperidine or the geometry of a metal complex. whiterose.ac.ukrsc.org |

| FT-IR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H) based on their vibrational frequencies. researchgate.net | Verifying the incorporation of amide or other functional groups onto the piperidine scaffold. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 3-(Piperidin-4-YL)piperidine, and how can reaction conditions be fine-tuned to improve yield?

Synthesis typically involves multi-step alkylation or reductive amination of piperidine derivatives. For example, hydrogenation of 4-cyano-piperidine intermediates under controlled pressure (e.g., 50 psi H₂) with palladium catalysts can yield the target compound. Reaction optimization may include adjusting solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (20–80°C) to minimize side products like over-alkylated species . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethyl acetate/hexane) is critical for isolating high-purity products (>95%) .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR identifies proton environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm, methylene bridges at δ 3.1–3.5 ppm).

- ¹³C NMR confirms carbon backbone connectivity (e.g., quaternary carbons adjacent to nitrogen at δ 45–55 ppm).

Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., [M+H⁺] at m/z 169.18 for C₁₀H₂₀N₂) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

The compound’s basic nitrogen centers may cause skin/eye irritation (GHS Category 2/2A). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure:

- Inhalation : Move to fresh air; monitor for respiratory distress.

- Skin contact : Wash with soap/water for 15 minutes.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence binding affinity to muscarinic receptors (e.g., M3)?

Introducing hydrophobic groups (e.g., methylsulfonyl or aryl substituents) at the 4-position of the piperidine ring enhances selectivity for M3 receptors by 70-fold compared to M1/M2 subtypes. This is attributed to steric complementarity with the receptor’s hydrophobic pocket. For example, this compound derivatives with 4-acetamido groups show Ki values <10 nM in competitive binding assays . Computational docking (e.g., AutoDock Vina) can model these interactions, guiding rational design .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell lines, radioligand purity). To mitigate:

- Standardize protocols (e.g., uniform receptor source, incubation time).

- Validate results using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding).

For example, conflicting Ki values for 5-HT₁A receptor binding (2.13 nM vs. 524 nM) were resolved by comparing presynaptic (agonism) vs. postsynaptic (antagonism) effects in neuronal cultures .

Q. How can SAR studies improve the metabolic stability of this compound-based therapeutics?

Structure-Activity Relationship (SAR) modifications include:

- N-methylation : Reduces CYP3A4-mediated oxidation (e.g., t₁/₂ increased from 1.2 to 4.7 hours in liver microsomes).

- Polar substituents : Introduce hydroxyl or carboxyl groups to enhance aqueous solubility and reduce hepatic extraction . In vivo pharmacokinetic studies in rodents (e.g., IV/PO dosing) quantify bioavailability improvements .

Q. What analytical methods quantify this compound in complex biological matrices?

- LC-MS/MS : Use reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) with MRM transitions (m/z 169→96 for quantification).

- Microdialysis : Coupled with HPLC-UV (λ = 210 nm) monitors real-time brain penetration in neuropharmacology models . Validate methods per ICH guidelines (precision <15% RSD, accuracy 85–115%) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.